molecular formula H2O8P2Sn B12764046 Stannic hydrogen phosphate CAS No. 14532-00-4

Stannic hydrogen phosphate

Katalognummer: B12764046
CAS-Nummer: 14532-00-4
Molekulargewicht: 310.67 g/mol
InChI-Schlüssel: LRGKLCMGBJZMTB-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Stannic hydrogen phosphate can be synthesized through various methods, including precipitation and ion-exchange techniques. One common method involves the reaction of stannic chloride (SnCl₄) with phosphoric acid (H₃PO₄) under controlled conditions. The reaction typically proceeds as follows: [ \text{SnCl}_4 + 2\text{H}_3\text{PO}_4 \rightarrow \text{H}_2\text{O}_8\text{P}_2\text{Sn} + 4\text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale precipitation methods, where stannic chloride is reacted with phosphoric acid in aqueous solutions. The resulting precipitate is then filtered, washed, and dried to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Stannic hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: It can participate in substitution reactions where phosphate groups are replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Reagents like nitric acid (HNO₃) can be used under acidic conditions.

    Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Reactions with other acids or bases can lead to substitution of phosphate groups.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Stannic hydrogen phosphate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which stannic hydrogen phosphate exerts its effects involves its ability to interact with various ions and molecules. Its high ion-exchange capacity allows it to effectively bind and release ions, making it useful in applications such as ion-exchange chromatography and water purification. The molecular targets and pathways involved include the complexation of phosphate groups with tin ions, leading to the formation of stable complexes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound stands out due to its unique combination of high ion-exchange capacity, thermal stability, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial settings .

Eigenschaften

CAS-Nummer

14532-00-4

Molekularformel

H2O8P2Sn

Molekulargewicht

310.67 g/mol

IUPAC-Name

hydrogen phosphate;tin(4+)

InChI

InChI=1S/2H3O4P.Sn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4

InChI-Schlüssel

LRGKLCMGBJZMTB-UHFFFAOYSA-J

Kanonische SMILES

OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Sn+4]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.